5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine
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Overview
Description
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is a chemical compound that features a pyrazole ring substituted with an ethyl group at the 5-position and a trifluoromethylphenyl group at the 1-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with ethyl hydrazinecarboxylate to form the corresponding hydrazone. This intermediate is then cyclized under acidic conditions to yield the desired pyrazole derivative . The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like hydrochloric acid or sulfuric acid to facilitate the cyclization process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction efficiency and yield. The use of automated systems allows for precise control over reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Substitution: The trifluoromethyl group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Pyrazole oxides.
Reduction: Reduced pyrazole derivatives.
Substitution: Various substituted pyrazole derivatives.
Scientific Research Applications
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine has several applications in scientific research:
Mechanism of Action
The mechanism of action of 5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine involves its interaction with specific molecular targets within biological systems. The compound is known to inhibit certain enzymes and receptors, leading to a cascade of biochemical events that result in its observed biological effects . For example, it may inhibit the activity of enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Similar Compounds
5-Phenyl-1H-pyrazol-4-amine: Lacks the trifluoromethyl group, resulting in different chemical and biological properties.
5-Methyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine: Similar structure but with a methyl group instead of an ethyl group, leading to variations in reactivity and potency.
Uniqueness
5-Ethyl-1-[4-(trifluoromethyl)phenyl]-1H-pyrazol-4-amine is unique due to the presence of both the ethyl and trifluoromethyl groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, while the ethyl group influences its reactivity and binding affinity to molecular targets .
Properties
Molecular Formula |
C12H12F3N3 |
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Molecular Weight |
255.24 g/mol |
IUPAC Name |
5-ethyl-1-[4-(trifluoromethyl)phenyl]pyrazol-4-amine |
InChI |
InChI=1S/C12H12F3N3/c1-2-11-10(16)7-17-18(11)9-5-3-8(4-6-9)12(13,14)15/h3-7H,2,16H2,1H3 |
InChI Key |
DDZZKOBQMKKUDQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=NN1C2=CC=C(C=C2)C(F)(F)F)N |
Origin of Product |
United States |
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